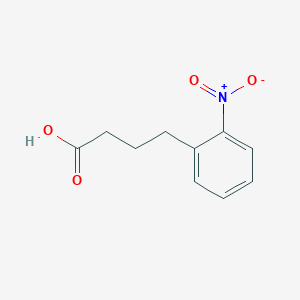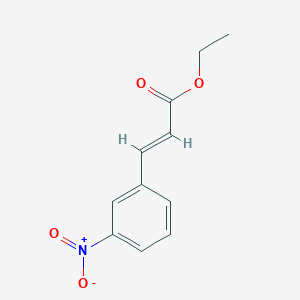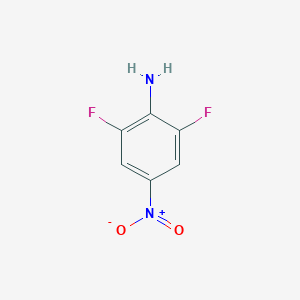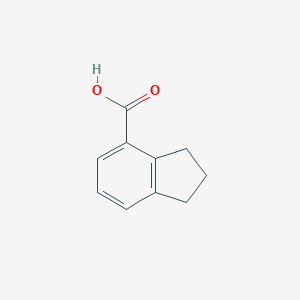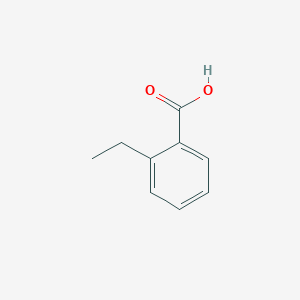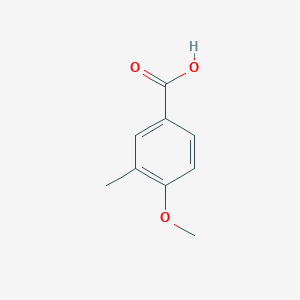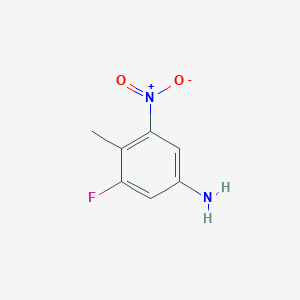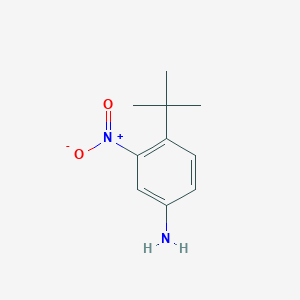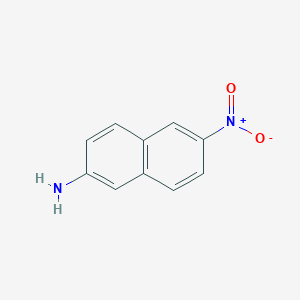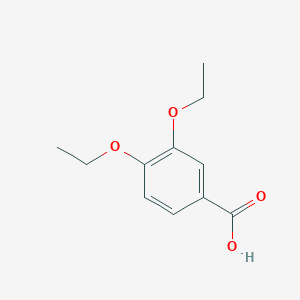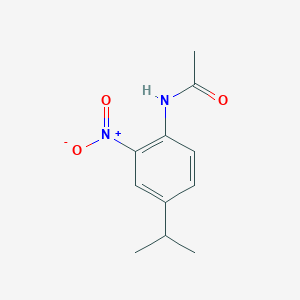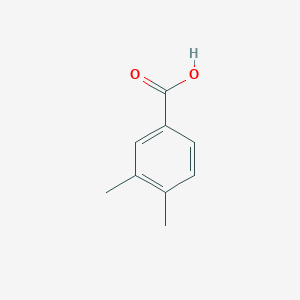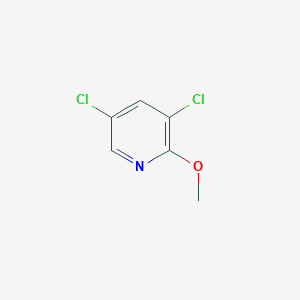
3,5-Dichloro-2-methoxypyridine
Vue d'ensemble
Description
3,5-Dichloro-2-methoxypyridine is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-methoxypyridine is represented by the InChI code 1S/C6H5Cl2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 . This indicates that the molecule consists of 6 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .
Physical And Chemical Properties Analysis
3,5-Dichloro-2-methoxypyridine is a liquid in its physical form . Its molecular weight is 178.02 .
Applications De Recherche Scientifique
- Application : 3,5-Dichloro-2-methoxypyridine is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the chemical synthesis using this compound are not specified in the source .
- Application : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential, commonly mediating hydride transfer reactions .
- Method : DDQ shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Results : DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
- Application : A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase was developed .
- Method : The reaction was performed in an aqueous phase, which is environmentally benign and under mild reaction conditions .
- Results : High yields of 3,5-dichloro-2-arylpyridines were obtained .
Chemical Synthesis
Organic Transformations
Suzuki Reaction
- Application : 3,5-Dichloro-2-methoxypyridine is used in the synthesis of fluorinated pyridines .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the synthesis of fluorinated pyridines using this compound are not specified in the source .
- Application : 3,5-Dichloro-2-methoxypyridine is used in organic synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the organic synthesis using this compound are not specified in the source .
Synthesis of Fluorinated Pyridines
Organic Synthesis
Utility in Organic Synthesis
- Application : 3,5-Dichloro-2-methoxypyridine is used in the synthesis of fluorinated pyridines .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the synthesis of fluorinated pyridines using this compound are not specified in the source .
- Application : 3,5-Dichloro-2-methoxypyridine is used in organic synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the organic synthesis using this compound are not specified in the source .
Synthesis of Fluorinated Pyridines
Organic Synthesis
Utility in Organic Synthesis
Propriétés
IUPAC Name |
3,5-dichloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMASGFYUZZRWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612696 | |
| Record name | 3,5-Dichloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methoxypyridine | |
CAS RN |
13472-58-7 | |
| Record name | 3,5-Dichloro-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



